molecular formula C10H14ClNO2 B1304990 6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride CAS No. 1047620-49-4

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride

Cat. No.: B1304990
CAS No.: 1047620-49-4
M. Wt: 215.67 g/mol
InChI Key: YNRIRDBUUGOENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride, or 6PBDAH, is a pharmaceutical compound with a wide range of potential applications in scientific research. 6PBDAH is a derivative of benzo[1,3]dioxol-5-ylamine, which is an aromatic amine, and is characterized by a six-carbon alkyl chain attached to the amine nitrogen. 6PBDAH is a white, crystalline solid that is soluble in water and has a melting point of 108-110°C.

Scientific Research Applications

Structural Elucidation and Interaction Analysis

  • Structural Elucidation and Interaction Analysis : A novel pyrazole derivative related to benzodioxole was synthesized and characterized, demonstrating intricate intermolecular interactions within its crystal structure. This study highlighted the importance of C—H⋯π and Cg⋯Cg interactions in stabilizing the molecular structure, offering insights into how similar benzodioxole derivatives might interact within crystalline matrices (S. Naveen et al., 2018).

Radiolabeling for Biological Mapping

  • Radiolabeling for Biological Mapping : Radiolabeled analogues of benzyloxy-purin-2-ylamine were developed for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, showcasing a potential research application in understanding DNA repair mechanisms and cancer biology (G. Vaidyanathan et al., 2000).

Antiviral Agent Development

  • Antiviral Agent Development : Derivatives of pyrimido[1,2-c][1,3]benzothiazin were studied for their anti-HIV activities, revealing that modifications to the benzodioxole-related structures could lead to significant enhancements in antiretroviral efficacy (T. Mizuhara et al., 2012).

Synthesis Techniques and Applications

  • Synthesis Techniques and Applications : Research into cyclocondensation reactions involving hydroxylamine hydrochloride and diketone derivatives provided new pathways for synthesizing isoxazole compounds, demonstrating the versatility of benzodioxole derivatives in synthesizing heterocyclic compounds (B. Raghava et al., 2014).

Fluorescence Derivatisation

  • Fluorescence Derivatisation : Derivatization of amino acids with naphthalen-1-ylamino propanoic acid linked to benzodioxole structures exhibited strong fluorescence, showcasing the application of such compounds in developing fluorescent probes for biological assays (V. Frade et al., 2007).

Properties

IUPAC Name

6-propyl-1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9;/h4-5H,2-3,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRIRDBUUGOENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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